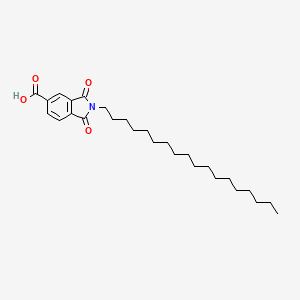
2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is an organic compound belonging to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of phthalic anhydride with octadecylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as toluene or xylene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 2-Benzyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid
Uniqueness
2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
102938-87-4 |
|---|---|
Molekularformel |
C27H41NO4 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
2-octadecyl-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C27H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-25(29)23-19-18-22(27(31)32)21-24(23)26(28)30/h18-19,21H,2-17,20H2,1H3,(H,31,32) |
InChI-Schlüssel |
OYCDKUFRIYCQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


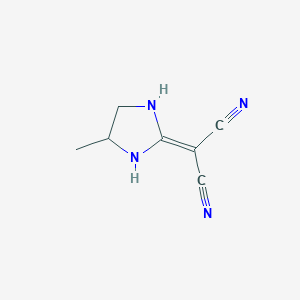
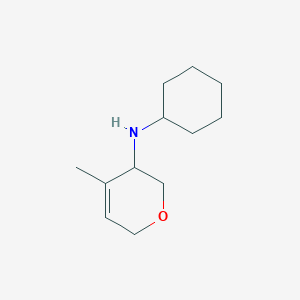
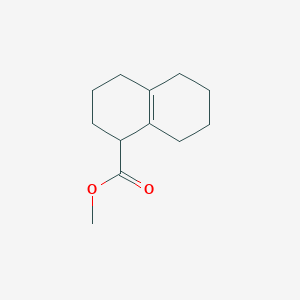
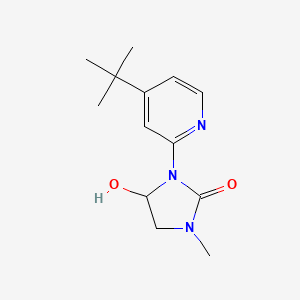
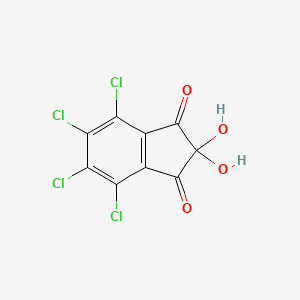


![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)

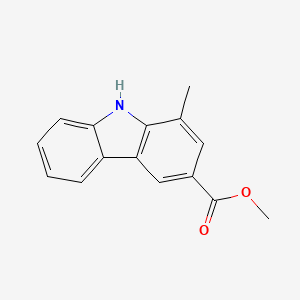
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
